molecular formula C9H14N2 B150936 2,3-Diethyl-5-methylpyrazine CAS No. 18138-04-0

2,3-Diethyl-5-methylpyrazine

Cat. No. B150936
CAS RN: 18138-04-0
M. Wt: 150.22 g/mol
InChI Key: PSINWXIDJYEXLO-UHFFFAOYSA-N
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Description

2,3-Diethyl-5-methylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a symmetrical structure that includes nitrogen atoms at positions 1 and 4 in the ring. While the specific compound 2,3-diethyl-5-methylpyrazine is not directly discussed in the provided papers, related compounds and their properties and syntheses are described, which can give insights into the characteristics of similar pyrazine derivatives.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the paper titled "One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone" describes a one-pot reaction that efficiently produces a methylpyrazine derivative from biomass-derived 1,3-dihydroxyacetone. This method is notable for its high yield and the use of green chemistry principles, indicating that similar approaches could potentially be applied to synthesize 2,3-diethyl-5-methylpyrazine.

Molecular Structure Analysis

Pyrazine derivatives such as 2,5-diamino-3,6-dicyanopyrazine have strong intramolecular charge-transfer chromophoric systems, which are likely to be a feature in 2,3-diethyl-5-methylpyrazine as well. The symmetrical structure of these compounds contributes to their unique electronic and optical properties, which can be fine-tuned by substituting different functional groups at various positions on the pyrazine ring.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can be altered by modifying their functional groups. For example, alkylation of the amino groups in 2,5-diamino-3,6-dicyanopyrazine leads to a bathochromic shift and red fluorescence, while acylation results in a hypsochromic shift with blue fluorescence . These modifications and their effects on the properties of the compounds provide valuable information on how chemical reactions can be used to tailor the properties of 2,3-diethyl-5-methylpyrazine for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine suggest that 2,3-diethyl-5-methylpyrazine may also exhibit fluorescence, which could be useful in applications such as functional dye materials. The solubility, boiling point, melting point, and other physical properties would be influenced by the ethyl and methyl substituents on the pyrazine ring.

Scientific Research Applications

Synthesis and Application in Food Industry

2,3-Diethyl-5-methylpyrazine is a compound involved in aroma studies, primarily used in the food industry. It's synthesized through chlorination and deuterium-labeling processes to create stable isotope-labeled alkylpyrazines. These are then employed as internal standards in Stable Isotope Dilution Assays (SIDA) to quantify alkylpyrazines in complex food matrices like peanut butter, cocoa powder, and instant coffee. Despite their low abundance, 2,3-diethyl-5-methylpyrazine demonstrates significant olfactory impact due to its extremely low odor thresholds, making it a critical component in flavor studies and food quality control (Fang & Cadwallader, 2013).

Environmental Biodegradation

Interestingly, a unique bacterium strain, Mycobacterium sp. strain DM-11, has been identified for its ability to utilize 2,3-diethyl-5-methylpyrazine as its sole carbon and energy source. This strain shows a unique metabolic pathway, where it degrades the compound and releases ammonium, indicating its potential use in bioremediation processes, particularly in treating industrial waste gases that contain pyrazines (Rappert et al., 2006).

Pharmaceutical Intermediates

In the pharmaceutical sector, 2,3-diethyl-5-methylpyrazine's derivatives are explored for their potential medical applications. For example, 5-methylpyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacterial strains, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Makhija, 2009).

Biocatalytic Production

There's also significant research focused on the biocatalytic production of related compounds. 5-Methylpyrazine-2-carboxylic acid, a derivative, is an important pharmaceutical intermediate and has been synthesized from 2,5-dimethylpyrazine using a whole-cell biocatalyst approach. This method, involving genetic and genome engineering of Escherichia coli, demonstrates a high-yield and environmentally friendly process for producing pharmaceutical intermediates, showcasing the broader applicative potential of pyrazine derivatives (Gu et al., 2020).

Safety and Efficacy in Flavorings

Moreover, the safety and efficacy of pyrazine derivatives, including 2,3-diethyl-5-methylpyrazine, have been evaluated when used as flavorings in animal feed. These compounds are generally recognized as safe at specific dose levels, further emphasizing their utility and safety profile in the food and feed industries (Rychen et al., 2017).

Safety And Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system .

properties

IUPAC Name

2,3-diethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSINWXIDJYEXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066317
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a nutty, roasted, vegetable odour
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name SID14719305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.938-0.957
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3-Diethyl-5-methylpyrazine

CAS RN

18138-04-0
Record name 2,3-Diethyl-5-methylpyrazine
Source CAS Common Chemistry
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Record name 2,3-Diethyl-5-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3-diethyl-5-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diethyl-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIETHYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/530763R0AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-Diethyl-5-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041345
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
S Rappert, KC Botsch, S Nagorny… - Applied and …, 2006 - Am Soc Microbiol
A bacterium was isolated from the waste gas treatment plant at a fishmeal processing company on the basis of its capacity to use 2,3-diethyl-5-methylpyrazine (DM) as a sole carbon …
Number of citations: 34 journals.asm.org
MY Jung, JY Bock, SO Baik, JH Lee… - Journal of agricultural …, 1999 - ACS Publications
Red pepper seeds were roasted with constant stirring for 6, 9, 10, and 12 min at 210 C, and oils were extracted from the roasted red pepper seeds using an expeller. The iodine values …
Number of citations: 62 pubs.acs.org
M Czerny, R Wagner, W Grosch - Journal of Agricultural and Food …, 1996 - ACS Publications
In roasted Robusta coffee, two potent earthy smelling compounds were identified as 2-ethenyl-3,5-dimethylpyrazine and 2-ethenyl-3-ethyl-5-methylpyrazine by comparison of gas …
Number of citations: 89 pubs.acs.org
TH Kurniadi, RB Rhlid, MA Juillerat, T Gefflaut, J Bolte… - Tetrahedron, 2003 - Elsevier
The aroma compounds 2-ethenyl-3,5-dimethylpyrazine 1 and 3-ethenyl-2,5-dimethylpyrazine 2 were synthesized via a new chemical route. The key steps of the synthesis involve …
Number of citations: 10 www.sciencedirect.com
GA Burdock, IG Carabin - Regulatory Toxicology and Pharmacology, 2008 - Elsevier
2-Ethyl-3,(5 or 6)-dimethylpyrazine (CAS No. 27043-05-6), a heterocyclic, nitrogen-containing compound, is used in the food industry as a flavor ingredient for its characteristic roasted …
Number of citations: 14 www.sciencedirect.com
AN Yu, QH Deng - Food Science and Biotechnology, 2009 - dbpia.co.kr
The volatiles formed from the reactions of L-ascorbic acid with L-alanine at 5 different pH (5, 6, 7, 8, or 9) and 140±2℃ for 2 hr was performed using solid-phase microextraction-gas …
Number of citations: 19 www.dbpia.co.kr
T Kurniadi - 2003 - repo.uni-hannover.de
The present work describes two new ways to produce aroma-active pyrazine derivatives. The first process consisted of a biotransformation reaction, followed by a chemical reaction …
Number of citations: 5 www.repo.uni-hannover.de
AB Mahomed Ali - 2010 - repository.up.ac.za
An overview of the flavour and fragrance industry has indicated that there is a great demand for flavours to have the natural, halaal and kosher status. This has opened the door for the …
Number of citations: 12 repository.up.ac.za
TY Kwon, JS Park, MY Jung - Journal of agricultural and food …, 2013 - ACS Publications
A new headspace (HS)–solid phase microextraction (SPME)–gas chromatography–tandem quadrupole mass spectrometry (GC-MS 2 ) was established for the simultaneous …
Number of citations: 31 pubs.acs.org
X Yin, Y Wei, T Li, J Zhang, L Zou, Q Cui, C Lu, J Ning - LWT, 2023 - Elsevier
Maillard reactions occurred during the roasting process of large-leaf yellow tea (LYT) were the main reason for the formation of their unique flavor. However, the contribution of different …
Number of citations: 0 www.sciencedirect.com

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